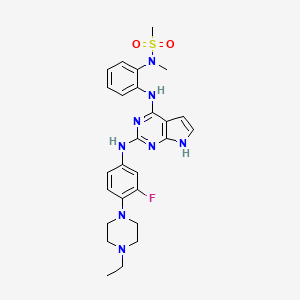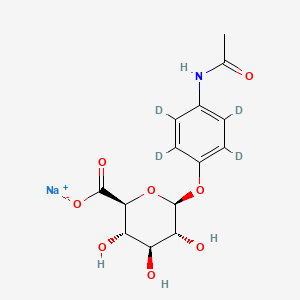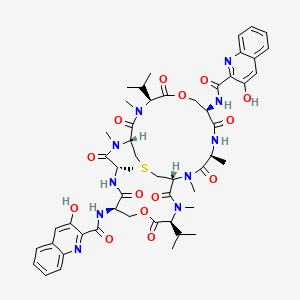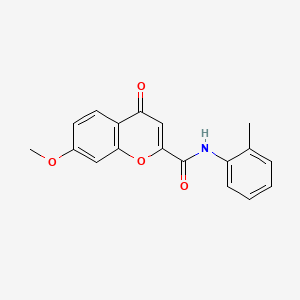
Anti-inflammatory agent 63
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-inflammatory agent 63 is a potent compound known for its significant inhibitory activity against lipopolysaccharide-induced nitric oxide production in RAW264.7 cells . This compound has shown promise in reducing inflammation, making it a valuable candidate for further research and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 63 involves a multi-step process. One common synthetic route includes the reaction of substituted enamines with triethyl orthoformate and ammonium acetate under zinc chloride catalysis . This method yields 4,5-disubstituted pyrimidine analogs in a single step.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Anti-inflammatory agent 63 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced analogs of the compound.
Applications De Recherche Scientifique
Anti-inflammatory agent 63 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways involved in inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and conditions.
Industry: Utilized in the development of anti-inflammatory drugs and formulations.
Mécanisme D'action
The mechanism of action of anti-inflammatory agent 63 involves the inhibition of nitric oxide production induced by lipopolysaccharides . This inhibition is achieved through the suppression of inducible nitric oxide synthase expression and activity. The compound also affects other inflammatory mediators, including prostaglandin E2, tumor necrosis factor-alpha, and nuclear factor kappa B .
Comparaison Avec Des Composés Similaires
- Pyrimidine derivatives
- Nonsteroidal anti-inflammatory drugs (NSAIDs)
- Isoxazole analogs
Propriétés
Formule moléculaire |
C18H15NO4 |
|---|---|
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
7-methoxy-N-(2-methylphenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H15NO4/c1-11-5-3-4-6-14(11)19-18(21)17-10-15(20)13-8-7-12(22-2)9-16(13)23-17/h3-10H,1-2H3,(H,19,21) |
Clé InChI |
IZOCGRNWJHZWSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



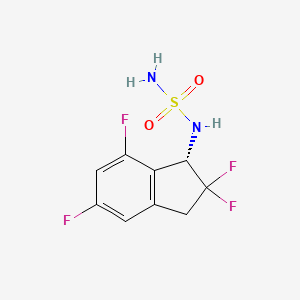
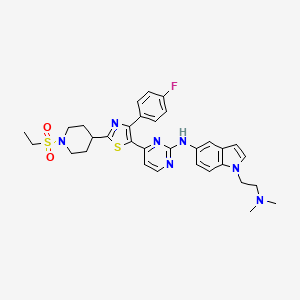

![3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B12385626.png)
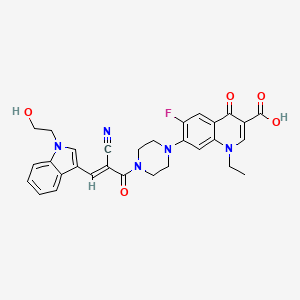
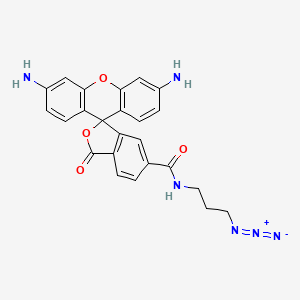
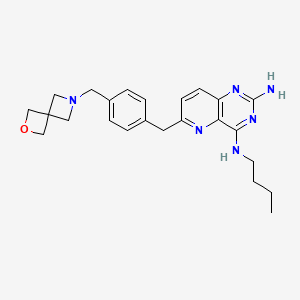
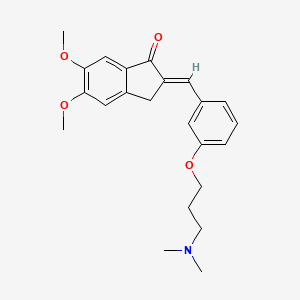
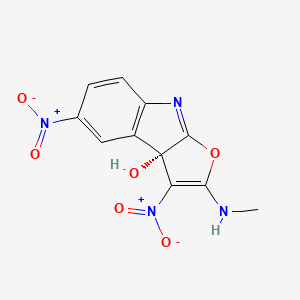
![2-[4-[2-[[4-[[(2R)-1-[(2R)-2-boronocyclopentyl]-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12385667.png)
